molecular formula C12H21NO3 B6350977 tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate CAS No. 2231666-36-5

tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate

Cat. No.: B6350977
CAS No.: 2231666-36-5
M. Wt: 227.30 g/mol
InChI Key: HFZOJUONOHDPHP-NXEZZACHSA-N
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Description

tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate: is a chemical compound with the molecular formula C11H21NO3S. It is a derivative of carbamic acid and contains a tert-butyl group, which is known for its steric hindrance properties. This compound is used in various chemical and biological applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative under controlled conditions. One common method involves the use of tert-butyl isocyanate and a cyclohexylamine derivative in the presence of a suitable catalyst. The reaction is carried out at a temperature range of 50-100°C and requires an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used as a protecting group for amines. The tert-butyl group can be easily removed under mild acidic conditions, making it useful for the synthesis of peptides and other biologically active molecules .

Medicine: In medicine, this compound is investigated for its potential use as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, providing a controlled release mechanism .

Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and sealants .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate involves the hydrolysis of the carbamate group to release the active form of the compound. This process is catalyzed by enzymes such as esterases and proteases, which cleave the carbamate bond. The released active compound can then interact with its molecular targets, such as enzymes or receptors, to exert its biological effects .

Comparison with Similar Compounds

Comparison: tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate is unique due to the presence of the formyl group, which can undergo various chemical transformations. This makes it a versatile intermediate in organic synthesis. In contrast, similar compounds with hydroxy or amino groups may have different reactivity and applications. For example, the hydroxy derivative is more prone to oxidation, while the amino derivative can participate in amide bond formation .

Properties

IUPAC Name

tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h8-10H,4-7H2,1-3H3,(H,13,15)/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZOJUONOHDPHP-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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